molecular formula C32H27ClN4O B14178157 5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile CAS No. 897402-09-4

5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile

Cat. No.: B14178157
CAS No.: 897402-09-4
M. Wt: 519.0 g/mol
InChI Key: FNHPLDOITUWHFD-UHFFFAOYSA-N
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Description

5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, an indole ring, and a cyanomethoxy group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and indole intermediates, followed by their coupling through a series of reactions such as:

    Suzuki Coupling: This reaction involves the coupling of a boronic acid derivative of the quinoline with a halogenated phenyl compound in the presence of a palladium catalyst.

    Knoevenagel Condensation: This step involves the reaction of the quinoline derivative with an aldehyde to form the ethenyl linkage.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a fluorescent probe for imaging applications can be explored due to the presence of the quinoline and indole moieties, which are known for their fluorescence properties.

Medicine

In medicine, the compound may have potential as a therapeutic agent. The quinoline moiety is a common pharmacophore in many drugs, suggesting that this compound could be investigated for its pharmacological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is likely to involve interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The indole ring may interact with various enzymes, inhibiting their activity. The cyanomethoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline moiety.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.

    Cyanomethoxybenzene: A simpler compound with a cyanomethoxy group.

Uniqueness

5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is unique due to the combination of these three functional groups in a single molecule

Properties

CAS No.

897402-09-4

Molecular Formula

C32H27ClN4O

Molecular Weight

519.0 g/mol

IUPAC Name

5-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-5-[7-(cyanomethoxy)-2,3-dihydroindol-1-yl]pentanenitrile

InChI

InChI=1S/C32H27ClN4O/c33-27-13-11-24-12-15-28(36-29(24)22-27)14-10-23-5-3-7-26(21-23)30(8-1-2-17-34)37-19-16-25-6-4-9-31(32(25)37)38-20-18-35/h3-7,9-15,21-22,30H,1-2,8,16,19-20H2

InChI Key

FNHPLDOITUWHFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=C2OCC#N)C(CCCC#N)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4

Origin of Product

United States

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